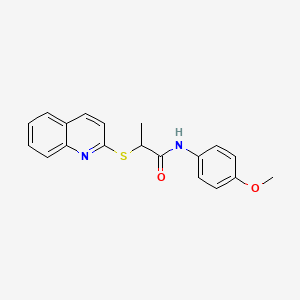
N-(4-methoxyphenyl)-2-(2-quinolinylthio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-2-(2-quinolinylthio)propanamide, also known as QNZ, is a chemical compound that has been studied extensively for its potential use in scientific research. QNZ belongs to a class of compounds called quinolines, which have been shown to have various biological activities.
作用機序
N-(4-methoxyphenyl)-2-(2-quinolinylthio)propanamide works by inhibiting the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cancer cell growth. By inhibiting NF-κB, this compound can reduce inflammation and inhibit the growth of cancer cells. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in macrophages. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
実験室実験の利点と制限
N-(4-methoxyphenyl)-2-(2-quinolinylthio)propanamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cells, making it useful for studying intracellular processes. This compound is also relatively stable and can be stored for long periods of time. However, this compound has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. In addition, this compound can have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N-(4-methoxyphenyl)-2-(2-quinolinylthio)propanamide. One area of interest is the development of new this compound derivatives with improved properties, such as increased solubility and reduced off-target effects. Another area of interest is the use of this compound in combination with other anti-cancer agents to enhance their effectiveness. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of inflammatory and cancerous diseases.
Conclusion:
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential use in scientific research. Its ability to inhibit the activity of NF-κB and induce apoptosis in cancer cells makes it a potential candidate for the treatment of inflammatory and cancerous diseases. However, further research is needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of N-(4-methoxyphenyl)-2-(2-quinolinylthio)propanamide involves the reaction of 4-methoxybenzaldehyde with 2-mercaptoquinoline in the presence of a base and a catalyst. The resulting product is then reacted with 2-bromoethylamine hydrobromide to yield this compound. The synthesis method has been optimized to produce high yields of this compound with good purity.
科学的研究の応用
N-(4-methoxyphenyl)-2-(2-quinolinylthio)propanamide has been studied extensively for its potential use as an anti-inflammatory and anti-cancer agent. It has been shown to inhibit the activity of a protein called NF-κB, which is involved in the regulation of inflammation and cancer cell growth. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
N-(4-methoxyphenyl)-2-quinolin-2-ylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-13(19(22)20-15-8-10-16(23-2)11-9-15)24-18-12-7-14-5-3-4-6-17(14)21-18/h3-13H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDLBAWJYSZRCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC)SC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(5,6-dimethyl-1H-benzimidazol-1-yl)ethoxy]benzonitrile](/img/structure/B5126095.png)
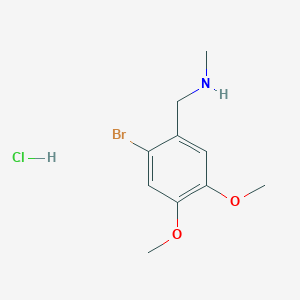
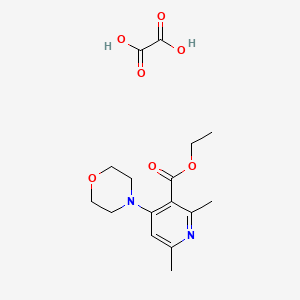
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5126110.png)
![N~3~-acetyl-N~1~-cyclopentyl-N~1~-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-beta-alaninamide](/img/structure/B5126119.png)
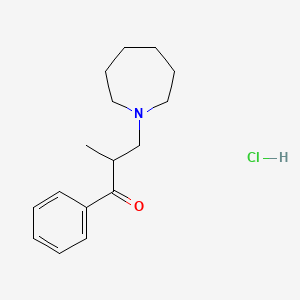

![N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycine](/img/structure/B5126149.png)
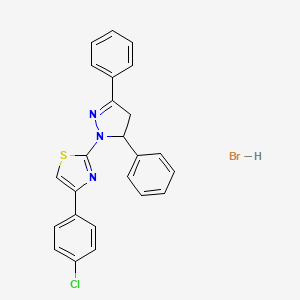


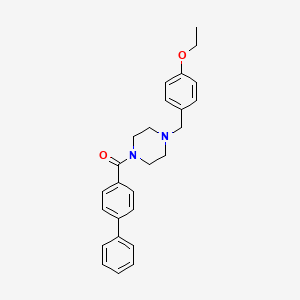
![2-phenoxy-3-{5-[(2S)-tetrahydro-2-furanyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5126200.png)